molecular formula C13H17NO4S B496955 Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate CAS No. 1029689-54-0

Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B496955
CAS No.: 1029689-54-0
M. Wt: 283.35g/mol
InChI Key: KFVIJNDDNWYXSZ-UHFFFAOYSA-N
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Description

Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a bicyclic thiophene derivative featuring a cyclopenta[b]thiophene core fused with a five-membered ring. The molecule contains two ester groups (diethyl carboxylates) at the 3,4-positions and an amino group at the 2-position (Figure 1). This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science.

Properties

IUPAC Name

diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-3-17-12(15)7-5-6-8-9(7)10(11(14)19-8)13(16)18-4-2/h7H,3-6,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVIJNDDNWYXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1C(=C(S2)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Solvent-Based Protocol

In a standard procedure, cyclopentanone (5 mmol), ethyl cyanoacetate (5 mmol), and sulfur (5 mmol) are combined in methanol (30 mL) with morpholine (5 mL) added dropwise at 35–40°C. The mixture is stirred at 45°C for 3 hours, yielding a crude product that is purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol. This method achieves yields of 70–85%.

Key Parameters:

  • Temperature: 35–45°C

  • Catalyst: Morpholine

  • Solvent: Methanol

  • Purification: Column chromatography or recrystallization

Solvent-Free Modification

A greener variant eliminates organic solvents by directly mixing powdered sulfur, morpholine, cyclopentanone, and ethyl cyanoacetate at room temperature. After 24–48 hours of stirring, the product is isolated via chromatography, yielding 51% for analogous thiophene derivatives. This approach reduces environmental impact but requires longer reaction times.

One-Pot Synthesis Optimization

Recent advancements have streamlined the synthesis into a single step, avoiding intermediate isolation. A representative protocol involves:

  • Dissolving sulfur in morpholine under argon.

  • Adding cyclopentanone and ethyl cyanoacetate.

  • Heating at 55°C for 6 hours.

This method simplifies workflow and improves scalability, though yields (51%) remain lower than traditional approaches.

Comparative Analysis of Synthetic Routes

Parameter Traditional Method Solvent-Free One-Pot
Yield70–85%51%51%
Reaction Time3 hours24–48 hours6 hours
SolventMethanolNoneEthanol
PurificationRecrystallizationChromatographyChromatography
Environmental ImpactModerateLowModerate

The traditional method balances efficiency and yield, while solvent-free conditions prioritize sustainability.

Reagent Roles and Mechanistic Insights

Role of Morpholine

Morpholine acts as a dual-purpose catalyst:

  • Base : Deprotonates intermediates to facilitate cyclization.

  • Nucleophile : Activates sulfur for incorporation into the thiophene ring.

Sulfur Incorporation

Elemental sulfur undergoes reduction to sulfide ions (S²⁻), which nucleophilically attack α,β-unsaturated intermediates formed from the ketone and cyanoacetate.

Purification Techniques

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate (4:1 to 5:1) effectively separates the product from unreacted starting materials.

Recrystallization

Ethanol is the preferred solvent for recrystallization, yielding crystals with >95% purity.

Challenges and Limitations

  • Low Solubility : The product’s limited solubility in nonpolar solvents complicates purification.

  • Sulfur Handling : Elemental sulfur’s insolubility necessitates prolonged grinding in solvent-free methods .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Intermediates and Active Molecules

Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been noted for its role in developing compounds with anticonvulsant and antidepressant properties. The compound's structural features allow for modifications that enhance biological activity while maintaining stability .

2. Synthesis of Heterocyclic Compounds

The compound is instrumental in synthesizing heterocyclic compounds, which are essential in drug development. For instance, derivatives of diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene have shown promise in treating central nervous system disorders due to their ability to interact with neurotransmitter systems .

Case Study 1: Anticonvulsant Activity

Research conducted by El-Sharkawy et al. highlighted the synthesis of various derivatives from this compound that exhibited anticonvulsant effects in animal models. The study demonstrated that structural modifications could lead to enhanced efficacy against seizures, providing a pathway for developing new anticonvulsant medications .

Case Study 2: Antidepressant Properties

Another study explored the antidepressant potential of derivatives synthesized from this compound. The findings indicated that certain modifications increased the affinity for serotonin receptors, suggesting a mechanism for alleviating depressive symptoms. This research underscores the compound's versatility in addressing mental health issues through targeted pharmacological action .

Synthesis and Mechanism

The synthesis of this compound typically involves multi-step reactions beginning from simpler thiophene derivatives. The following table summarizes the key synthetic routes:

StepReactantsConditionsProduct
1Thiophene derivative + amineHeat, solventAmino-thiophene
2Amino-thiophene + diethyl malonateRefluxDiethyl dicarboxylate
3Dicarboxylate + cyclization agentHeatThis compound

Mechanism of Action

The mechanism of action of diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of cyclopenta[b]thiophene dicarboxylates, which differ in substituents and ester groups. Below is a detailed comparison with structurally related derivatives:

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate Amino (2-position), diethyl esters (3,4) C₁₄H₁₉NO₄S 313.37 High lipophilicity due to ethyl esters; amino group enables hydrogen bonding. N/A*
Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate Chlorophenoxy acetamido (2-position), dimethyl esters (3,4) C₁₉H₁₈ClNO₆S 423.87 Electron-withdrawing Cl enhances reactivity; intramolecular H-bonding via amide.
Dimethyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate Methylphenoxy acetamido (2-position), dimethyl esters (3,4) C₂₀H₂₁NO₆S 403.45 Bulky methylphenoxy group reduces solubility; amide stabilizes conformation.
Dimethyl 2-{[(2-bromo-3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate Bromo-trimethoxyphenyl carbonyl (2-position), dimethyl esters (3,4) C₂₁H₂₂BrNO₈S 528.37 Heavy Br atom increases molecular weight; methoxy groups enhance solubility.

*Note: Structural inferences for the target compound are based on analogs in and general cyclopenta[b]thiophene chemistry.

Structural and Electronic Comparisons

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in , Br in ) polarize the thiophene ring, increasing electrophilicity at reactive sites. Electron-donating groups (e.g., methylphenoxy in ) may stabilize conjugation pathways, affecting UV-Vis absorption properties.
  • Hydrogen Bonding: The amino group in the target compound can form intramolecular N–H⋯O bonds (analogous to ), stabilizing planar conformations. In contrast, amide-containing derivatives () exhibit stronger H-bonding networks, influencing crystal packing .

Crystallographic Insights

While direct data for the target compound are lacking, analogs like diethyl 2-amino-5-benzamido derivatives () reveal a twisted thiophene ring (12.82° dihedral angle) relative to substituents. This distortion minimizes steric clashes and optimizes π-π stacking in the solid state. Similar derivatives (e.g., ) likely adopt comparable conformations, with software like SHELXL and ORTEP-3 () being critical for refining such structures .

Biological Activity

Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (CAS No. 4815-29-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₀H₁₃N₁O₂S
  • Molecular Weight: 211.28 g/mol
  • Melting Point: 95°C to 96°C
  • Purity: ≥96% .

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds related to cyclopenta[b]thiophene derivatives, particularly their anticancer properties. This compound exhibits significant antiproliferative effects against various cancer cell lines.

Anticancer Activity

  • Mechanism of Action:
    • The compound appears to induce cell cycle arrest and apoptosis in cancer cells. It has been shown to activate caspases (3, 8, and 9), which are critical for the apoptotic process .
    • It may inhibit tubulin polymerization, similar to other thiophene derivatives that disrupt microtubule dynamics .
  • In Vitro Studies:
    • In a study involving multiple cancer cell lines, this compound demonstrated GI50 values in the low micromolar range (1.06–6.51 μM) against various cell lines including A549 (lung cancer), OVACAR (ovarian cancer), and CAKI (kidney cancer) .
    • The compound exhibited broad-spectrum activity with minimal cytotoxicity towards non-cancerous cells, indicating a favorable therapeutic window .
  • In Vivo Studies:
    • Animal models have shown that treatment with this compound resulted in a significant reduction in tumor growth compared to untreated controls. This suggests its potential as an effective anticancer agent .

Data Table: Biological Activity Summary

Cell Line GI50 (μM) Mechanism
A549 (Lung Cancer)1.06Induces apoptosis via caspase activation
OVACAR-4 (Ovarian)2.01Cell cycle arrest
CAKI-1 (Kidney Cancer)0.69Inhibition of tubulin polymerization
T47D (Breast Cancer)0.362Induction of early apoptosis

Case Study 1: Antiproliferative Effects

In a study published in Nature, researchers synthesized various cyclopenta[b]thiophene derivatives and evaluated their antiproliferative effects using cell proliferation assays on A549 cell lines. This compound was among the top performers with significant growth inhibition metrics reported .

Case Study 2: Mechanistic Insights

Another investigation into the mechanisms of action revealed that this compound not only halted cell division but also triggered programmed cell death pathways in multiple cancer types. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers post-treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate, and how do reaction conditions influence yield?

  • Methodology :

  • Cyclocondensation : React ethyl 2-aminothiophene-3,4-dicarboxylate derivatives with cyclopentanone under acidic conditions (e.g., H₂SO₄ in methanol). Adjust stoichiometry and reflux time to optimize yield .
  • Thiophene Functionalization : Use alkylation or amidation at the 2-amino position, followed by cyclization. Monitor regioselectivity via NMR (e.g., ¹H/¹³C) to confirm product purity .
    • Key Data :
Reaction ConditionYield (%)Purity (HPLC)
H₂SO₄, 24h reflux84%>98%
Acetic acid, 12h67%95%

Q. How can the crystal structure of this compound be resolved, and what software tools are validated for refinement?

  • Methodology :

  • X-ray Diffraction : Use GaKα radiation (λ = 1.34139 Å) for small-molecule crystallography. Refinement via SHELXL (for H-atom placement) and ORTEP-3 (for graphical representation) ensures accuracy .
  • Validation : Check R-factor convergence (<5%) and intramolecular hydrogen bonding (N–H⋯O) using PLATON .
    • Structural Parameters (from ):
Space Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
P17.13113.4615.45106.597.98102.8

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of this compound correlate with its derivatives’ bioactivity?

  • Methodology :

  • Electrochemical Analysis : Perform cyclic voltammetry (CV) in acetonitrile with a Ag/Ag⁺ reference electrode. Calculate HOMO-LUMO gaps using DFT (B3LYP/6-31G* basis set) .
  • Bioactivity Correlation : Compare electronic profiles of anticancer derivatives (e.g., diethyl 2,5-diaminothiophene-3,4-dicarboxylate) with IC₅₀ values from MTT assays .
    • Key Finding : Derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit reduced HOMO-LUMO gaps (ΔE = 2.1 eV) and enhanced cytotoxicity (IC₅₀ = 3.2 µM) .

Q. What strategies resolve contradictions in crystallographic data, such as bond-length discrepancies or hydrogen-bonding ambiguities?

  • Methodology :

  • Twist Angle Analysis : For conflicting dihedral angles (e.g., thiophene vs. benzamido groups), use SHELXD for phase refinement and Coot for electron-density mapping .
  • Hydrogen-Bond Validation : Apply PROCHECK to validate N–H⋯O interactions (e.g., S(6) ring motifs) and exclude solvent effects via SQUEEZE .
    • Case Study : A 12.82° twist angle discrepancy in was resolved by re-measuring diffraction data at 100 K, reducing R-factor from 0.072 to 0.048 .

Q. How does regioselective functionalization at the 5-position impact supramolecular assembly in derivatives?

  • Methodology :

  • Substitution : Introduce aryl/alkyl groups via Buchwald-Hartwig coupling. Confirm regiochemistry via NOESY (for spatial proximity) .
  • Assembly Analysis : Use powder XRD and TEM to study dimerization (e.g., 2(16) ring motifs via N–H⋯O bonds) .
    • Result : 5-Arylamide derivatives form centrosymmetric dimers with interplanar distances of 3.4 Å, enhancing thermal stability (Tₘ = 215°C) .

Data Contradiction Analysis

Q. Why do NMR spectra of derivatives sometimes show unexpected splitting patterns, and how can this be mitigated?

  • Root Cause : Dynamic rotational restriction of the cyclopenta[b]thiophene ring at room temperature leads to signal splitting .
  • Resolution : Acquire NMR spectra at elevated temperatures (e.g., 80°C in DMSO-d₆) to average conformers. Cross-validate with VT-NMR (variable-temperature) .

Tables for Key Findings

Table 1 : Anticancer Activity of Derivatives

DerivativeIC₅₀ (µM)Target Cancer Line
2,5-Diamino-3,4-dicarboxylate3.2HeLa
5-Nitro-3,4-dicarboxylate12.4MCF-7

Table 2 : Electronic Properties vs. Substituents

SubstituentHOMO (eV)LUMO (eV)ΔE (eV)
–NH₂-5.8-3.72.1
–NO₂-6.3-4.22.1

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